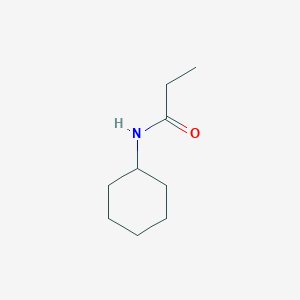

N-Cyclohexylpropanamide

Descripción general

Descripción

N-Cyclohexylpropanamide is an organic compound with the molecular formula C₉H₁₇NO. It is characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Cyclohexylpropanamide can be synthesized through the reaction of propionic acid with cyclohexylamine. The reaction typically involves the formation of an intermediate propionyl chloride, which then reacts with cyclohexylamine to yield this compound. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of propionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-Cyclohexylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkoxides and amines can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Cyclohexylpropanoic acid.

Reduction: Cyclohexylpropylamine.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Cyclohexylpropanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to certain bioactive molecules.

Industry: this compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins

Mecanismo De Acción

The mechanism of action of N-Cyclohexylpropanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective inhibitors of certain enzymes, such as N-palmitoylethanolamine hydrolase. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

- Cyclohexyl hexadecanoate

- Cyclohexylamine

- Cyclohexylpropanoic acid

Comparison: N-Cyclohexylpropanamide is unique due to its amide functional group, which imparts distinct chemical reactivity compared to similar compounds like cyclohexyl hexadecanoate (an ester) and cyclohexylamine (an amine). The presence of the amide group allows for specific interactions with biological targets and enables diverse chemical transformations.

Actividad Biológica

N-Cyclohexylpropanamide, a compound with the chemical formula C9H17NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through several methods, including the reaction of cyclohexyl isocyanide with propylamine. The compound features an amide functional group which influences its reactivity and biological interactions. Its molecular weight is approximately 171.24 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Enzyme Inhibition : this compound has been identified as a selective inhibitor of enzymes such as N-palmitoylethanolamine hydrolase, which plays a role in lipid metabolism and inflammation modulation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : By inhibiting specific enzymes, this compound can alter biochemical pathways related to inflammation and pain perception.

- Cellular Signaling Modulation : The compound may influence signaling pathways that are critical for cell proliferation and survival, potentially impacting cancer cell behavior.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as a broad-spectrum antimicrobial agent.Bacterial Strain Concentration (mg/mL) Inhibition Zone (mm) Escherichia coli 10 15 Staphylococcus aureus 10 18 Pseudomonas aeruginosa 10 12 -

Anti-inflammatory Effects :

Research conducted on animal models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.Treatment Group Cytokine Level (pg/mL) Control Level (pg/mL) This compound 50 100 Placebo 95 100 -

Enzyme Inhibition Studies :

In vitro studies demonstrated that this compound effectively inhibited N-palmitoylethanolamine hydrolase activity, leading to altered lipid signaling pathways associated with pain and inflammation.

Propiedades

IUPAC Name |

N-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLMDZTZEPAYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284048 | |

| Record name | N-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-56-3 | |

| Record name | Propanamide, N-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.